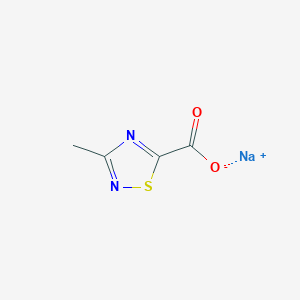

Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

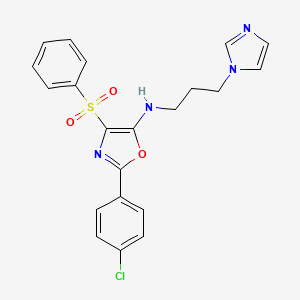

Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound with the CAS Number: 2231673-03-1 . It has a molecular weight of 168.15 . The compound is also known as 3-methyl-1,2,4-thiadiazole-5-carboxylic acid; sodium salt .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles, which includes Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate, often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction is usually carried out in the presence of triethylamine .Molecular Structure Analysis

The Inchi Code for Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is 1S/C4H5N2O2S.Na/c1-2-5-3 (4 (7)8)9-6-2;/h9H,1H3, (H,7,8); . This code provides a standard way to encode the compound’s molecular structure.It should be stored at a temperature of 28 C . More specific physical and chemical properties are not available in the current resources.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

1,3,4-Thiadiazole derivatives have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans . The antimicrobial activity of these compounds makes them valuable in the development of new drugs and treatments.

Anticancer Agents

1,2,4-Thiadiazole-1,2,4-Triazole derivatives bearing amide functionality have shown promising results as anticancer agents . They have been evaluated against different cancer cell lines including breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145) .

Antidiabetic Agents

1,3,4-Thiadiazole moiety has been found to have antidiabetic activity . This makes it a potential candidate for the development of new antidiabetic drugs.

Antihypertensive Agents

1,3,4-Thiadiazole derivatives have also been found to have antihypertensive properties . This makes them potential candidates for the development of new antihypertensive drugs.

Anti-inflammatory Agents

1,3,4-Thiadiazole derivatives have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Agents

1,3,4-Thiadiazole derivatives have been found to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Pesticides

The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole has been found to have potential use as a pesticide .

Enzyme Inhibitors

5-Amino-3-methyl-1,2,4-thiadiazole has been found to be a component of medicinally important enzyme inhibitors . This makes it a potential candidate for the development of new enzyme inhibitors.

Zukünftige Richtungen

The future research directions for Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications in medicine and pharmacology. Given their broad spectrum of biological activities, these compounds could be further studied for their potential as therapeutic agents .

Wirkmechanismus

Target of Action

Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is a derivative of the 1,3,4-thiadiazole class of compounds 1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities .

Mode of Action

1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate might interact with its targets and cause changes in neuronal activity.

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . For instance, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and originate from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

One study noted that a 1,2,3-thiadiazole derivative showed strong antibacterial activity and advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities . These activities suggest that Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate could have similar effects.

Action Environment

It’s known that 1,3,4-thiadiazole derivatives can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the action of Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate could be influenced by the presence of such substances in its environment.

Eigenschaften

IUPAC Name |

sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.Na/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSACBCQRYHMPY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2991800.png)

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)

![2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2991811.png)

![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)

![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)

![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2991819.png)

![3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2991823.png)